molecular formula C19H19Cl2NO2 B12538004 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- CAS No. 677007-20-4

4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl-

Cat. No.: B12538004
CAS No.: 677007-20-4
M. Wt: 364.3 g/mol
InChI Key: XJWLXCFFIDPGFK-UHFFFAOYSA-N
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Description

4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is a synthetic organic compound with the molecular formula C17H15Cl2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is unique due to its specific structural features, such as the presence of hydroxy and dimethyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .

Properties

CAS No.

677007-20-4

Molecular Formula

C19H19Cl2NO2

Molecular Weight

364.3 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethylpiperidin-4-one

InChI

InChI=1S/C19H19Cl2NO2/c1-11-17(13-3-7-15(20)8-4-13)22(24)18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,24H,1-2H3

InChI Key

XJWLXCFFIDPGFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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